molecular formula C15H21NO4 B1403227 (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid CAS No. 1280787-13-4

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid

Cat. No.: B1403227
CAS No.: 1280787-13-4
M. Wt: 279.33 g/mol
InChI Key: BJCOXGANXKQLQC-LBPRGKRZSA-N
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Description

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid.

    Formation of the propionic acid derivative: The Boc-protected amino acid is then subjected to a series of reactions, including alkylation and oxidation, to introduce the p-tolyl group and form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid involves its interaction with various molecular targets and pathways. The Boc group protects the amine functionality during chemical reactions, allowing for selective modification of other parts of the molecule. This protection is crucial in multi-step synthesis processes, ensuring the integrity of the amine group until it is needed for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-tert-Butoxycarbonylamino-2-phenyl-propionic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    (S)-3-tert-Butoxycarbonylamino-2-methyl-propionic acid: Contains a methyl group instead of a p-tolyl group.

Uniqueness

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical synthesis. The presence of the p-tolyl group offers unique steric and electronic properties, making it valuable in the design of specific peptides and other organic molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1280787-13-4

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(2R)-2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

BJCOXGANXKQLQC-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CNC(=O)OC(C)(C)C)C(=O)O

SMILES

CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester (12.3 g, 41.9 mmol) was dissolved in 200 mL 1:1 THF:water and treated with lithium hydroxide monohydrate (2.64 g, 62.9 mmol) at room temperature. The reaction was stirred at room temperature overnight to completion and concentrated in vacuo. The oily mixture was partitioned with water and washed with EtOAc (discarded). The aqueous was treated with solid KHSO4 until pH<2, then extracted with EtOAc. The combined organic was dried over Na2SO4, filtered, and concentrated in vacuo to afford the 3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid as a white solid (10.95 g, 93%). 1H NMR (ca. 1:1 mixture of rotamers) (CDCl3, 400 MHz) δ 10.40-8.40 (br s, 1H), 7.16 (d, J=8.4 Hz, 2H), 7.13 (d, J=8.4 Hz, 2H), 6.80 or 4.91 (br s, 1H), 3.86 and 3.75 (m, 1H), 3.55 (m, 1H), 3.47 (m, 2H), 2.31 (s, 3H), 1.44 and 1.41 (s, 9H). LCMS (APCI−) m/z 557 [2M−H]−. HPLC R2=2.80 min.
Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid methyl ester
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
3-tert-butoxycarbonylamino-2-p-tolyl-propionic acid
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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